molecular formula C7H9F2N3O B12867952 (R)-4,4-Difluoro-1-glycylpyrrolidine-2-carbonitrile

(R)-4,4-Difluoro-1-glycylpyrrolidine-2-carbonitrile

Katalognummer: B12867952
Molekulargewicht: 189.16 g/mol
InChI-Schlüssel: ODLIQCDOZZZLSR-RXMQYKEDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-4,4-Difluoro-1-glycylpyrrolidine-2-carbonitrile is a synthetic organic compound characterized by the presence of a pyrrolidine ring substituted with a glycyl group and two fluorine atoms at the 4-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-4,4-Difluoro-1-glycylpyrrolidine-2-carbonitrile typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.

    Introduction of Fluorine Atoms: The fluorine atoms are introduced via a fluorination reaction, which can be achieved using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Attachment of the Glycyl Group: The glycyl group is introduced through a coupling reaction, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

Industrial Production Methods

Industrial production of ®-4,4-Difluoro-1-glycylpyrrolidine-2-carbonitrile may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Analyse Chemischer Reaktionen

Types of Reactions

®-4,4-Difluoro-1-glycylpyrrolidine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

®-4,4-Difluoro-1-glycylpyrrolidine-2-carbonitrile has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: The compound is explored for its use in the development of novel materials with unique properties, such as fluorinated polymers.

    Biological Studies: It is used as a probe to study biochemical pathways and interactions due to its unique structural features.

    Industrial Applications: The compound is utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.

Wirkmechanismus

The mechanism of action of ®-4,4-Difluoro-1-glycylpyrrolidine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and stability, while the glycyl group facilitates interactions with biological macromolecules. The compound may modulate biochemical pathways by inhibiting or activating specific targets, leading to desired therapeutic or industrial outcomes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    ®-4,4-Difluoro-1-pyrrolidine-2-carbonitrile: Lacks the glycyl group, resulting in different biological activity.

    ®-4,4-Difluoro-1-glycylpyrrolidine-2-carboxylic acid: Contains a carboxylic acid group instead of a nitrile group, affecting its reactivity and applications.

    ®-4,4-Difluoro-1-glycylpyrrolidine-2-methanol: Contains a hydroxyl group, leading to different chemical properties and uses.

Uniqueness

®-4,4-Difluoro-1-glycylpyrrolidine-2-carbonitrile is unique due to the combination of its fluorinated pyrrolidine ring and glycyl group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C7H9F2N3O

Molekulargewicht

189.16 g/mol

IUPAC-Name

(2R)-1-(2-aminoacetyl)-4,4-difluoropyrrolidine-2-carbonitrile

InChI

InChI=1S/C7H9F2N3O/c8-7(9)1-5(2-10)12(4-7)6(13)3-11/h5H,1,3-4,11H2/t5-/m1/s1

InChI-Schlüssel

ODLIQCDOZZZLSR-RXMQYKEDSA-N

Isomerische SMILES

C1[C@@H](N(CC1(F)F)C(=O)CN)C#N

Kanonische SMILES

C1C(N(CC1(F)F)C(=O)CN)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.